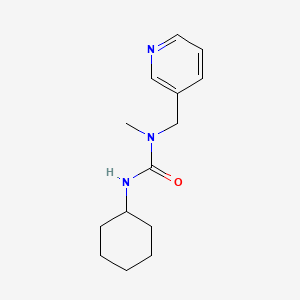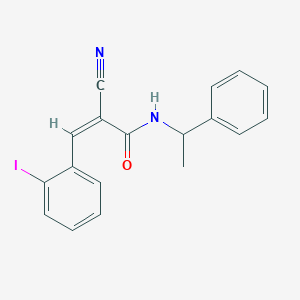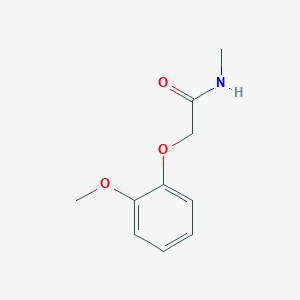![molecular formula C16H18N2O3S B7564783 N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7564783.png)
N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase inhibitors (HDACIs). MS-275 has been extensively studied in the scientific community due to its potential therapeutic applications in cancer treatment and other diseases.
作用机制
N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide exerts its anticancer effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation leads to chromatin condensation and transcriptional repression of tumor suppressor genes, which can promote cancer progression. By inhibiting HDAC activity, N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide can induce histone hyperacetylation, leading to chromatin relaxation and transcriptional activation of tumor suppressor genes. N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide can also affect non-histone proteins such as transcription factors, leading to the downregulation of oncogenes and upregulation of tumor suppressor genes.
Biochemical and Physiological Effects:
N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide has been shown to have various biochemical and physiological effects in preclinical studies. In vitro studies have shown that N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide can induce cell cycle arrest at the G1 and G2/M phases, leading to a decrease in cell proliferation. N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide has also been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and -independent pathways. In addition, N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide can induce differentiation in cancer cells, leading to a decrease in the stemness and tumorigenicity of cancer cells. N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide has also been shown to sensitize cancer cells to radiation and chemotherapy, leading to increased cancer cell death.
实验室实验的优点和局限性
N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide has several advantages for lab experiments. It is a highly potent and selective HDAC inhibitor, making it a valuable tool for studying the role of HDACs in cancer and other diseases. N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide has also been shown to have low toxicity in preclinical studies, making it a promising candidate for clinical trials. However, N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide has some limitations for lab experiments. It has poor water solubility, which can affect its bioavailability and pharmacokinetics. N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide can also have off-target effects on non-HDAC proteins, which can affect the interpretation of experimental results.
未来方向
There are several future directions for the study of N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide. One area of interest is the combination therapy of N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide with other anticancer agents such as immunotherapy and targeted therapy. N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide has also been shown to have potential therapeutic applications in other diseases such as neurodegenerative disorders and inflammatory diseases. Future studies can focus on the development of N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide analogs with improved pharmacokinetics and bioavailability. In addition, the role of HDACs in cancer and other diseases is still not fully understood, and further studies can focus on elucidating the molecular mechanisms of HDAC inhibition by N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide.
合成方法
The synthesis of N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide involves the reaction of 3-methylbenzenesulfonyl chloride with 2-amino-5-dimethylaminobenzamide in the presence of a base such as triethylamine. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to form N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide. This synthetic route has been optimized to produce high yields of N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide with high purity.
科学研究应用
N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in cancer treatment. In vitro studies have shown that N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide can induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines such as prostate, breast, and lung cancer. N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a promising combination therapy.
属性
IUPAC Name |
N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-5-4-6-13(9-11)18-22(20,21)14-8-7-12(2)15(10-14)16(19)17-3/h4-10,18H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIDSGQUHUUPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[2-(4-cyanopyridin-2-yl)sulfanylacetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7564700.png)

![N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7564714.png)
![1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7564726.png)
![6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564728.png)
![2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B7564729.png)

![N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7564735.png)
![N-[1-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B7564747.png)


![(4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7564769.png)

